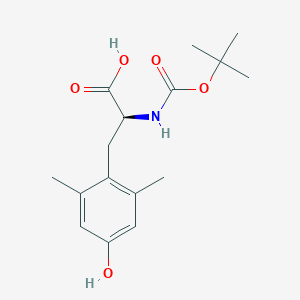

N-Boc-2,6-Dimethyl-L-tyrosine

Description

Significance and Role in Contemporary Chemical Biology and Medicinal Chemistry

N-Boc-2,6-dimethyl-L-tyrosine is a highly valuable compound in modern drug discovery and chemical biology. chemimpex.com Its primary role is as a specialized building block in solid-phase peptide synthesis (SPPS), a technique used to construct peptides and proteins. The "Boc" group (tert-butyloxycarbonyl) is a protecting group for the amino functional group, which prevents unwanted reactions during the peptide chain elongation. chemimpex.com

The incorporation of 2,6-dimethyl-L-tyrosine (Dmt) into peptide sequences has become a key strategy in medicinal chemistry, particularly in the development of opioid receptor ligands. nih.govacs.orgresearchgate.netnih.gov Research has consistently shown that replacing the natural amino acid L-tyrosine with Dmt at the N-terminus of opioid peptides can lead to a significant increase in binding affinity and potency at opioid receptors, especially the mu-opioid receptor (MOR). nih.govacs.org This enhancement is attributed to the steric bulk of the two methyl groups on the aromatic ring, which can restrict the conformational flexibility of the peptide and favor a bioactive conformation for receptor interaction.

Furthermore, Dmt is a critical component of the Dmt-Tic pharmacophore, which is known for its delta-opioid receptor (DOR) antagonist activity and is integrated into numerous biologically active compounds. nih.gov An example of its clinical significance is its use as a building block in the synthesis of Eluxadoline, a mixed mu-opioid receptor agonist and delta-opioid receptor antagonist approved for the treatment of irritable bowel syndrome with diarrhea. nih.gov

Beyond opioid research, the unique properties of Dmt-containing peptides are being explored in other areas. Studies have indicated that peptides incorporating this unnatural amino acid exhibit antioxidant properties. nih.govresearchgate.net Its ability to mimic natural amino acids while introducing distinct steric and electronic properties allows researchers to probe receptor interactions and enzyme activities, opening up new avenues for designing peptides with improved pharmacokinetic profiles and therapeutic potential. chemimpex.com

Historical Context of Unnatural Amino Acid Utilization in Peptide Science

The use of unnatural amino acids (UAAs) in peptide science represents a significant evolution from the study of naturally occurring peptides. Initially, peptide research focused on the 20 proteinogenic amino acids. However, the desire to overcome the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity, led scientists to explore the incorporation of synthetic amino acid analogs.

The introduction of UAAs into peptide chains allows for the fine-tuning of pharmacological properties. By modifying the side chains, backbone, or stereochemistry of amino acids, researchers can design peptides with enhanced stability against enzymatic degradation, increased receptor selectivity, and improved bioavailability.

The use of 2,6-dimethyl-L-tyrosine (Dmt) is a prime example of this strategy's success. researchgate.net The replacement of native tyrosine or phenylalanine residues with Dmt has been extensively documented to enhance the bioactivity, affinity, and selectivity of synthetic opioid peptides. researchgate.net This has made Dmt one of the most widely used unnatural amino acids in the synthesis of opioid peptides and peptidomimetics. researchgate.net The development of efficient synthetic routes, such as the palladium-catalyzed C-H functionalization for the ortho-dimethylation of tyrosine derivatives, has further facilitated the availability and application of these crucial building blocks. researchgate.netresearchgate.net

Research Trajectory and Future Perspectives on this compound

The research trajectory for this compound is focused on expanding its utility in drug discovery and refining its synthesis. A significant challenge associated with this compound has been its difficult and costly synthesis. nih.govacs.orgresearchgate.netnih.gov Consequently, a major area of research has been the development of more efficient and scalable synthetic methods. Recent advancements, such as a three-step synthesis utilizing a microwave-assisted Negishi coupling, have made this important building block more accessible to the scientific community. nih.govacs.orgresearchgate.netnih.gov

Future research will likely continue to explore the incorporation of this compound and its derivatives into a wider range of therapeutic peptides beyond opioids. The demonstrated antioxidant properties of Dmt-containing peptides suggest potential applications in mitigating oxidative stress-related conditions. nih.govresearchgate.net

Moreover, the exploration of novel tyrosine analogues continues to be an active area of investigation. By systematically modifying the substituents on the tyrosine ring, researchers aim to develop new peptidomimetics with unique in vitro and in vivo profiles. nih.govacs.orgnih.gov For instance, the synthesis and evaluation of peptides containing 2',6'-dichloro-L-tyrosine have been explored to develop opioids with improved metabolic stability. researchgate.netresearchgate.net These ongoing efforts highlight the continued importance of this compound and related compounds in the design of next-generation peptide-based therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKQZXRPUXGSLR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545973 | |

| Record name | N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99953-00-1 | |

| Record name | N-(tert-Butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-tert-Butoxycarbonylamino-3-(4-hydroxy-2,6-dimethyl-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc 2,6 Dimethyl L Tyrosine

Overview of Synthetic Challenges and Strategies for Unnatural Amino Acids

The synthesis of unnatural amino acids like N-Boc-2,6-dimethyl-L-tyrosine is often hampered by factors such as high cost and complex multi-step procedures. acs.orgnih.govresearchgate.netnih.gov Key challenges lie in the stereocontrolled introduction of the amino group and the construction of sterically demanding side chains. General strategies to overcome these hurdles involve either the modification of existing amino acid scaffolds or the de novo construction of the amino acid backbone using asymmetric methods. These approaches aim to provide enantiomerically pure products in a practical and efficient manner.

Asymmetric Synthesis Approaches

Establishing the correct stereochemistry at the α-carbon is a critical aspect of synthesizing this compound. Several asymmetric methods have been successfully employed to achieve this.

Asymmetric Hydrogenation Routes

One established route to 2,6-dimethyl-L-tyrosine involves the asymmetric hydrogenation of a prochiral enamide precursor. acs.orgnih.gov Specifically, (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate is hydrogenated using a chiral rhodium catalyst, such as [Rh(1,5-COD)(R,R-DIPAMP)]BF4, to install the desired L-stereochemistry. acs.orgnih.gov While effective, a significant drawback of this method is the high cost associated with the chiral phosphine (B1218219) ligand. acs.orgnih.gov Subsequent protecting group manipulations are then required to yield the final N-Boc protected product. An improved version of this route focuses on a one-pot process to prepare the dehydroaminoacid hydrogenation substrate and identifies a more active asymmetric hydrogenation catalyst to reduce catalyst loading.

Chiral Schiff Base Alkylation Strategies

Another approach utilizes the alkylation of a chiral Schiff base complex. acs.orgnih.gov This method involves a Ni(II) complex of a chiral Schiff base derived from glycine (B1666218) and (S)-o-[N-(N-benzylprolyl)amino]benzophenone. acs.orgnih.gov The stereoselectivity of the alkylation is controlled by the chiral ligand, allowing for the introduction of the 2,6-dimethylbenzyl side chain with the correct stereochemistry. This methodology offers an alternative to asymmetric hydrogenation for establishing the chiral center.

Stereocontrolled Diketopiperazine Synthon Alkylation

A third strategy for asymmetric synthesis involves the stereocontrolled alkylation of a chiral 2,5-diketopiperazine synthon. acs.orgnih.gov This method uses a pre-existing chiral center within the diketopiperazine ring to direct the incoming alkyl group to the desired face of the molecule, thus establishing the L-configuration at the α-carbon of the new amino acid.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, and they have been successfully applied to the synthesis of this compound.

Microwave-Assisted Negishi Coupling

A rapid and efficient three-step synthesis of this compound has been developed utilizing a microwave-assisted Negishi coupling as the key C-C bond-forming step. acs.orgnih.govresearchgate.netnih.gov This approach involves the coupling of an organozinc reagent derived from a protected L-iodophenylalanine derivative with an appropriate aryl halide. The use of microwave irradiation significantly accelerates the reaction time. acs.org

In a specific example, the Negishi coupling of an N-Boc-L-iodophenylalanine methyl ester derivative with a 3,5-dimethylphenyl organozinc reagent is catalyzed by a palladium complex. acs.org The reaction conditions were optimized to improve the yield.

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

| Pd2(dba)3 / SPhos | 110 | 2 | 34 |

| Pd2(dba)3 (5 mol %) / SPhos (10 mol %) | 110 | 2 | 56 |

| Reaction conditions involved microwave irradiation. acs.org |

Following the successful coupling, the methyl ester is hydrolyzed to afford the final product, this compound. acs.orgnih.gov This microwave-assisted Negishi coupling has also been employed for the synthesis of other unnatural tyrosine derivatives. acs.orgnih.govresearchgate.netnih.gov

Directed C-H Functionalization Methodologies

Directed C-H functionalization has emerged as a powerful strategy for the regioselective modification of complex molecules, including amino acid derivatives. This approach utilizes a directing group to position a transition metal catalyst in close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization.

A notable application of this strategy is a palladium-catalyzed method for the ortho-dimethylation of tyrosine derivatives, which represents a general approach for preparing this compound. researchgate.net In this methodology, a directing group attached to the amino acid guides the palladium catalyst to the C-H bonds at the 2' and 6' positions of the phenyl ring. This proximity enables the catalytic cycle to proceed, leading to the selective installation of two methyl groups. This method is significant as it provides a practical and efficient route to this synthetically important building block. researchgate.net The use of directing groups in transition-metal-catalyzed reactions enhances reaction speed, improves selectivity, and increases catalytic efficiency. magtech.com.cn

The general mechanism involves the coordination of the directing group to the metal center, followed by cyclometalation to form a stable intermediate. This intermediate then reacts with a methylating agent, and subsequent reductive elimination furnishes the ortho-methylated product and regenerates the active catalyst. This type of C-H activation is a growing field in organic synthesis. magtech.com.cn

Other Synthetic Pathways

Beyond C-H functionalization, other classical and modern synthetic routes have been employed to construct the this compound molecule.

The alkylation of diethyl acetamidomalonate is a well-established and versatile method for the synthesis of various α-amino acids. wikipedia.orgorgsyn.org This approach, often referred to as the malonic ester synthesis for amino acids, involves the deprotonation of diethyl acetamidomalonate to form a nucleophilic enolate, which is then alkylated with a suitable electrophile. wikipedia.org

In the context of synthesizing a tyrosine derivative, the electrophile would be a substituted benzyl (B1604629) halide. For this compound, the key starting material would be a 4-(halomethyl)-3,5-dimethylphenol derivative where the hydroxyl group is appropriately protected. The synthesis proceeds in a three-step sequence:

Deprotonation: Diethyl acetamidomalonate is treated with a base, such as sodium ethoxide, to generate the corresponding enolate.

Alkylation: The enolate reacts with the protected and substituted benzyl halide.

Hydrolysis and Decarboxylation: The resulting intermediate is subjected to acidic or basic hydrolysis, which cleaves the ester and acetamido groups, followed by decarboxylation upon heating to yield the desired racemic α-amino acid. wikipedia.org

This pathway initially produces a racemic mixture of the amino acid, which would then require a resolution step to isolate the desired L-enantiomer. The N-Boc protecting group can be introduced before or after the resolution step. This method has been successfully used for the synthesis of related amino acids like phenylalanine and tryptophan. wikipedia.orgorgsyn.org

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound is critical for its practical application, particularly in peptide synthesis and pharmaceutical development. chemimpex.com Research has focused on refining reaction conditions, catalysts, and purification techniques.

A significant advancement in the synthesis of this compound is the use of a microwave-assisted Negishi cross-coupling reaction. acs.orgnih.govnih.gov This approach provides a rapid, three-step synthesis. researchgate.net Optimization of this key carbon-carbon bond forming step involved screening catalyst and ligand loadings. It was found that increasing the molar percentage of the palladium catalyst (Pd₂(dba)₃) and the SPhos ligand significantly improved the reaction outcome.

| Pd₂(dba)₃ (mol %) | SPhos (mol %) | Reaction Conditions | Yield of Intermediate 2a (%) |

|---|---|---|---|

| Initial | Initial | Microwave, 110 °C, 2 h | 34 |

| 5 | 10 | Microwave, 110 °C, 2 h | 56 |

This table illustrates the optimization of a microwave-assisted Negishi coupling reaction, a key step in a reported synthesis of this compound. The data shows that increasing the catalyst and ligand loading improved the yield of the coupled intermediate product (2a). acs.org

Subsequent hydrolysis of the methyl ester intermediate yields the final this compound product. acs.org

For the related compound Boc-L-tyrosine, process optimization has focused on controlling reaction conditions to achieve high yields and purity. By carefully managing the addition of the Boc-protecting agent, (Boc)₂O, under alkaline conditions and implementing specific extraction and washing steps, yields exceeding 90% and purity levels above 99% have been reported. google.com Such rigorous control over the reaction and purification process is essential for obtaining high-purity material suitable for further applications. google.com Commercially available this compound often specifies a purity of ≥ 99%, as determined by chiral HPLC and HPLC analysis. chemimpex.com

Applications in Peptide Chemistry and Peptidomimetic Design

Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-2,6-dimethyl-L-tyrosine is a crucial building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In SPPS, the peptide chain is incrementally assembled while one end is anchored to an insoluble resin support. peptide.com The 'Boc' (tert-butyloxycarbonyl) group on the this compound molecule plays a pivotal role as a temporary protecting group for the alpha-amino group. nbinno.comchemimpex.com This protection is essential to prevent the amino group from undergoing unwanted reactions during the coupling of the amino acid's carboxyl group to the growing peptide chain. nbinno.com

The general process involves several key steps:

Deprotection: The Boc group is acid-labile, meaning it can be removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA), without affecting other parts of the peptide or the resin linkage. peptide.comnbinno.com This step exposes the free amine, which is initially in its TFA salt form. peptide.com

Neutralization: The protonated amine must be converted back to its free amine form before the next coupling reaction can occur. peptide.com This is commonly achieved by treating the resin with a base such as diisopropylethylamine (DIEA). peptide.com

Coupling: The newly deprotected amine is then ready to be coupled with the activated carboxyl group of the next incoming N-Boc protected amino acid, thereby elongating the peptide chain. scispace.com

The use of this compound allows for the precise and controlled incorporation of the unique 2,6-dimethyl-L-tyrosine residue into a specific position within a peptide sequence, enabling the creation of custom peptides. chemimpex.com

Design of Modified Peptides for Enhanced Structural and Functional Attributes

The incorporation of the 2,6-dimethyl-L-tyrosine (Dmt) residue into peptides is a strategic approach to enhance their structural and functional properties. acs.orgnih.gov Opioid ligands that contain a Dmt residue in place of the natural tyrosine at the N-terminus often exhibit increased affinity for the mu-opioid receptor (MOR). acs.orgnih.gov

The introduction of the 2,6-dimethyl-L-tyrosine moiety can significantly improve the stability of the resulting peptide. chemimpex.com The two methyl groups on the aromatic ring provide steric hindrance, which can protect the adjacent peptide bonds from enzymatic degradation by proteases. researchgate.net This increased resistance to enzymatic cleavage enhances the peptide's half-life, a critical factor for therapeutic applications. The modification is a recognized strategy for creating peptides with improved pharmacokinetic profiles. chemimpex.com

Incorporation into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified chemical structures to improve properties like stability and bioavailability. researchgate.net this compound is a valuable precursor for synthesizing these molecules. acs.orgnih.govresearchgate.net

Researchers have successfully incorporated the 2,6-dimethyl-L-tyrosine residue into peptidomimetics built upon a tetrahydroquinoline (THQ) scaffold. acs.orgnih.govnih.gov In one study, a rapid synthesis for Boc-2′,6′-dimethyl-l-tyrosine was developed and used to create a series of novel opioid peptidomimetics. acs.orgnih.gov These compounds were evaluated for their binding affinity and efficacy at the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. nih.govnih.gov The integration of the Dmt residue into the THQ scaffold is a key design element for developing new opioid ligands with potentially superior potency and specific receptor profiles. acs.orgresearchgate.net

Table 1: Opioid Receptor Binding Affinities of THQ Peptidomimetics Containing Tyrosine Analogs

| Compound | R1 | R2 | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

| 4a | CH₃ | CH₃ | 1.1 ± 0.1 | 13 ± 1 | 160 ± 10 |

| 4b | H | CH₃ | 1.2 ± 0.1 | 22 ± 2 | 220 ± 20 |

| 4c | H | F | 1.7 ± 0.1 | 14 ± 1 | 240 ± 10 |

| 4d | H | OCH₃ | 1.9 ± 0.2 | 19 ± 1 | 370 ± 20 |

| 4e | H | H | 2.5 ± 0.2 | 34 ± 2 | 450 ± 20 |

| 4f | H | Cl | 2.9 ± 0.2 | 21 ± 2 | 300 ± 10 |

Data adapted from a 2015 study on opioid peptidomimetics. Ki represents the inhibition constant, with lower values indicating higher binding affinity. acs.org

The 2',6'-dimethyl-L-tyrosine (Dmt) moiety has also been conjugated to a pyrazinone ring platform to create a different class of opioidmimetics. nih.gov In this design, the Dmt residue is linked to the pyrazinone core via an aminoalkyl chain of varying length. nih.gov The resulting compounds were tested for their opioid receptor affinity and functional activity. nih.gov

This research demonstrated that key factors influencing the bioactivity of these peptidomimetics include the length of the linker chain and the nature of other substituents on the pyrazinone ring. nih.gov

Table 2: Profile of a Lead Pyrazinone-Dmt Opioidmimetic

| Compound Name | 3-[H-Dmt-NH-(CH₂)₄]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone (11) |

| μ-Opioid Receptor Affinity (Ki) | 0.13 nM |

| Selectivity (Kiδ/Kiμ) | 447 |

| μ-Agonist Activity (GPI IC₅₀) | 15.9 nM |

| δ-Antagonist Activity (MVD pA₂) | 6.35 (weak) |

Data from a 2007 study on pyrazinone-based opioidmimetics, highlighting the high affinity and selectivity of compound 11 for the mu-opioid receptor. nih.gov

Pharmacological and Biological Research Applications

Studies on Receptor Interactions and Specificity

Research has extensively utilized Dmt, derived from N-Boc-2,6-dimethyl-L-tyrosine, to investigate and manipulate the interaction of synthetic ligands with their target receptors.

The substitution of the naturally occurring tyrosine residue with Dmt at the N-terminus of opioid peptides is a widely adopted strategy in medicinal chemistry. nih.govnih.gov This modification has proven effective in creating ligands with superior potency and altered selectivity across the different opioid receptor subtypes. nih.govnih.govresearchgate.net

The incorporation of Dmt is strongly associated with an increased binding affinity for the mu-opioid receptor (MOR). nih.govresearchgate.net Ligands containing this residue often exhibit enhanced potency compared to their natural tyrosine counterparts. nih.gov For instance, in a series of opioid peptidomimetics built on a tetrahydroquinoline (THQ) scaffold, the analogue containing Dmt demonstrated high affinity for the MOR. nih.govnih.gov This highlights the crucial role of the 2',6'-dimethyl-para-phenol group in strengthening interactions within the MOR binding pocket. researchgate.net While often boosting agonist activity, the Dmt moiety can also be used to modulate potency in other ways; for example, a Dmt derivative of the ligand PZM21 was found to act as a MOR antagonist. researchgate.net

The Dmt residue is a critical component of the Dmt-Tic pharmacophore, a well-established structural motif for creating delta opioid receptor (DOR) antagonists. nih.gov This has been instrumental in the development of ligands with mixed-receptor profiles, such as potent MOR agonists that are simultaneously DOR antagonists. researchgate.net This bifunctional approach is a key strategy in developing analgesics with potentially reduced side effects. researchgate.net In studies involving THQ-based peptidomimetics, the Dmt-containing analogues were characterized for their binding affinity at the DOR, contributing to a comprehensive structure-activity relationship profile. nih.govnih.gov

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| MOR | 1.1 ± 0.1 |

| DOR | 31 ± 2 |

| KOR | 120 ± 20 |

Data derived from studies on novel opioid peptidomimetics incorporating a 2',6'-dimethyl-l-tyrosine residue. nih.gov

The strategic use of Dmt has also been documented in the study of the nociceptin/orphanin FQ (N/OFQ) system and its cognate NOP receptor. Research has shown that replacing the phenylalanine residue with Dmt in N/OFQ neuropeptide analogues can have a profound influence on their bioactivity, affinity, and selectivity for the NOP receptor. nih.gov This demonstrates that the modulatory effects of the Dmt moiety are not confined to the classical opioid receptors (mu, delta, and kappa) but are also relevant for related peptide receptor systems.

While this compound is a pivotal tool for synthesizing receptor ligands, the existing body of research primarily focuses on its application in studying receptor-ligand interactions rather than direct investigations into its modulation of enzyme activity. nih.govnih.gov

Opioid Receptor Ligand Development

Enhancement of Biological Activity and Pharmacokinetic Profiles

The incorporation of the Dmt residue in place of the natural amino acid L-tyrosine (Tyr) has become a widely adopted strategy to enhance the biological activity and improve the pharmacokinetic profiles of synthetic peptides. chemimpex.com This modification introduces steric bulk via the two methyl groups on the phenolic ring, which influences receptor interaction and stability.

Research has consistently shown that substituting the N-terminal tyrosine with Dmt in opioid ligands often leads to a significant increase in affinity for opioid receptors, especially the mu-opioid receptor (MOR). acs.orgnih.gov This enhanced affinity is attributed to the conformational constraints imposed by the dimethylated aromatic ring, which can favor a binding orientation that is more complementary to the receptor's active site.

For example, in studies involving endomorphin-2 (EM-2) analogues, the substitution of phenylalanine at position 3 with alkylated derivatives demonstrated the importance of steric bulk for receptor affinity. researchgate.net The introduction of a single methyl group at the 2'-position of Phe³ increased MOR affinity six-fold, while a second methyl group at the 6'-position, creating a 2',6'-dimethyl-L-phenylalanine (Dmp) residue, induced a further five-fold increase in affinity. researchgate.net This highlights how ortho-dimethylation, a key feature of Dmt, is a critical factor for enhancing receptor binding.

The structural modifications imparted by the Dmt residue not only increase binding affinity but also translate to improved functional bioactivity. researchgate.net Dmt-containing compounds have demonstrated superior potency in various functional assays compared to their non-methylated tyrosine counterparts. nih.govnih.gov

A notable example is an opioid mimetic agonist, compound 1 [3-(4'-Dmt-aminobutyl)-6-(3'-Dmt-aminopropyl)-5-methyl-2(1H)pyrazinone], which contains the Dmt moiety. This compound exhibited exceptionally high mu-opioid receptor affinity and potent agonist activity in the guinea pig ileum (GPI) assay, a standard measure of functional bioactivity. nih.gov The data below illustrates the high potency of Dmt-containing compounds.

| Compound | Receptor Affinity (Kᵢ, nM) | Functional Bioactivity (IC₅₀, nM) |

| Compound 1 | Kᵢ (µ) = 0.021 | IC₅₀ (GPI, µ-agonist) = 1.7 |

| Pyrazinone Analogue 11 | Kᵢ (µ) = 0.13 | IC₅₀ (GPI, µ-agonist) = 15.9 |

Data sourced from multiple studies. researchgate.netnih.gov

The enhanced receptor affinity and functional bioactivity of Dmt-containing ligands have been shown to result in potent analgesic effects in preclinical models of pain. acs.orgnih.gov The structural features of Dmt contribute to creating ligands that can effectively cross biological barriers and produce significant antinociception.

In a study with mice, intracerebroventricular administration of the Dmt-containing pyrazinone compound 1 produced potent, naloxone-reversible antinociception in both the tail-flick and hot-plate tests. nih.gov The analgesic potency was reported to be 65 to 71 times greater than that of morphine, demonstrating the profound impact of the Dmt residue on in vivo efficacy. nih.gov These findings underscore the value of using this compound in the synthesis of novel and potent analgesics. researchgate.net

Investigation of Steric and Electronic Effects on Biological Activity

The substitution of tyrosine with Dmt is a powerful tool for investigating the steric and electronic requirements of receptor-ligand interactions. The two methyl groups on the aromatic ring of Dmt introduce significant steric hindrance, which can restrict the rotation of the side chain and alter the ligand's conformational preferences. chemimpex.com This can lead to dramatic changes in biological activity.

A compelling study evaluated how interchanging Dmt with 2',6'-difluoro-L-tyrosine (Dft) and the natural L-tyrosine (Tyr) at position 1 of a peptidomimetic could fundamentally alter its pharmacological profile. nih.gov The results showed that the biological effect was highly dependent on the specific chemical scaffold.

| Compound | Amino Acid at Position 1 | Pharmacological Profile (δ-Opioid Receptor) |

| Lead Compound | Dmt | Potent and selective δ-agonist (IC₅₀ = 0.12 nM) |

| Analogue 1 | Dft | Potent and selective δ-antagonist (pA₂ = 8.95) |

| Analogue 2 | Tyr | Potent and selective δ-antagonist (pA₂ = 8.85) |

Data from Salvadori et al. highlights the functional switch from agonist to antagonist. nih.gov

In this case, the steric bulk of the dimethyl groups in Dmt resulted in a potent agonist, while the substitution with either the electron-withdrawing fluorine atoms (Dft) or the smaller hydrogen atoms (Tyr) completely inverted the functional activity to potent antagonism. nih.gov Such studies demonstrate that the steric and electronic properties conferred by the Dmt residue are critical determinants of the resulting biological activity, providing valuable insights for rational drug design. acs.orgnih.gov

Antioxidant Properties in Biological Systems

Beyond its role in modulating receptor interactions, the Dmt residue has been noted for its antioxidant properties. nih.gov Peptides incorporating dimethyltyrosine have been shown to possess scavenging properties against reactive oxygen species (ROS). researchgate.net

Studies have shown that small peptides conjugated with Dmt can be taken up by cells and help mitigate oxidative stress. nih.gov These peptide antioxidants have demonstrated the ability to potently reduce intracellular ROS and prevent cell death caused by oxidative insults. researchgate.net In isolated mitochondria, they were also shown to decrease mitochondrial ROS production and inhibit the release of cytochrome c, a key event in apoptosis. researchgate.net The phenolic hydroxyl group, combined with the steric influence of the methyl groups, likely contributes to these free radical scavenging capabilities, adding another dimension to the therapeutic potential of Dmt-containing molecules.

Derivatives and Analogues of N Boc 2,6 Dimethyl L Tyrosine

Synthesis of Analogues and Modified Structures

The generation of N-Boc-2,6-dimethyl-L-tyrosine analogues involves sophisticated synthetic strategies to alter specific parts of the molecule, thereby fine-tuning its characteristics for various applications, particularly in peptide and peptidomimetic chemistry.

While the tert-butoxycarbonyl (Boc) group is standard, the synthesis of analogues with alternative N-terminal protecting groups is crucial for specific synthetic methodologies, such as solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is particularly important for Fmoc-based SPPS.

Researchers have developed synthetic routes that yield analogues like 2'-methyl-L-tyrosine (Mmt) with either Boc or Fmoc protection, making them readily available for incorporation into peptide chains using different synthetic strategies. researchgate.netsemanticscholar.org A typical route may involve a sequence of protodeamination, removal of a temporary protective group, and then a classical N-protection step to install the desired Boc or Fmoc group. semanticscholar.org The choice between Boc and Fmoc strategies is fundamental in peptide synthesis; Fmoc protection is favored for its base-lability, which allows for milder deprotection conditions compared to the acidic cleavage required for Boc groups. nih.govpeptide.com

Modifications to the aromatic ring of the tyrosine moiety have been extensively explored to probe the effects of sterics and electronics on biological activity. A variety of substituted analogues have been synthesized through innovative chemical methods.

A short, three-step synthesis utilizing a microwave-assisted Negishi coupling has been reported for the efficient production of Boc-2′,6′-dimethyl-l-tyrosine and its derivatives. nih.govnih.gov This methodology has been successfully applied to create analogues such as Boc-2',6'-dichloro-L-tyrosine, starting from 3,5-dichloroanisole. nih.gov Other synthetic approaches include a palladium-catalyzed ortho-C(sp²)–H activation to produce (L)-2-methyl tyrosine (Mmt). researchgate.net

Analogues with fluorine substitutions, such as 2',6'-difluoro-L-tyrosine (Dft), have been prepared and incorporated into peptides via solution-phase condensation of the corresponding Boc-protected amino acid. nih.gov Furthermore, the phenolic hydroxyl group can be chemically transformed. For instance, a series of 4'-carboxamido-N-Boc-2',6'-dimethyl-L-phenylalanines has been prepared from N-Boc-2',6'-dimethyl-L-tyrosine methyl ester by first converting the phenol (B47542) to a triflate, followed by a palladium-catalyzed carbonylation. lookchem.com

| Analogue | Key Synthetic Method | Reference |

|---|---|---|

| Boc-2',6'-dichloro-L-tyrosine | Microwave-assisted Negishi coupling | nih.gov |

| (L)-2-methyl-tyrosine (Mmt) | Pd-catalyzed C(sp²)–H activation | researchgate.net |

| Boc-2',6'-difluoro-L-tyrosine (Dft) | Solution-phase condensation | nih.gov |

| 4'-Carboxamido-N-Boc-2',6'-dimethyl-L-phenylalanine | Triflate formation followed by Pd-catalyzed carbonylation | lookchem.com |

To explore new chemical space and develop compounds with unique pharmacological profiles, 2,6-dimethyl-L-tyrosine and its analogues have been incorporated into various non-peptidic or hybrid scaffolds. A prominent example is the integration of these unnatural amino acids into a tetrahydroquinoline (THQ) scaffold, which has yielded novel opioid peptidomimetics. nih.govnih.govresearchgate.netnih.gov This approach has allowed for the development of ligands with mixed efficacy at different opioid receptor subtypes. researchgate.netnih.gov Other scaffolds that have been successfully combined with Dmt derivatives include pyrazinone platforms and furo[2,3-d]pyrimidine (B11772683) systems, the latter being explored for dual inhibition of receptor tyrosine kinases and microtubule assembly. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are critical for understanding how specific chemical features of a molecule contribute to its biological effects. For analogues of this compound, these studies have provided invaluable insights into the roles of steric bulk and electronic properties in receptor interactions.

The two methyl groups on the aromatic ring of 2,6-dimethyl-L-tyrosine (Dmt) are not merely passive additions; they actively influence how the molecule binds to its target receptors. This steric hindrance can either enhance or diminish affinity and activity depending on the specific receptor's topology.

In the context of opioid receptors, the Dmt residue often leads to a significant increase in binding affinity. researchgate.net For instance, in studies of endomorphin-2 analogues, introducing a single methyl group at the 2'-position of a phenylalanine residue enhanced µ-opioid receptor affinity six-fold, while the addition of a second methyl group at the 6'-position (creating a Dmp residue) resulted in a further five-fold increase in affinity. nih.govresearchgate.net However, introducing even bulkier substituents, such as a third methyl group or an ethyl group, led to a decrease in affinity compared to the dimethylated analogue, suggesting an optimal size for the substituents. nih.govresearchgate.net Computational studies suggest that these methyl groups can form additional beneficial lipophilic contacts with tyrosine residues within the µ-opioid receptor's binding pocket, interactions not possible for the unsubstituted parent compound. researchgate.netresearchgate.net

Conversely, steric hindrance can be leveraged to achieve receptor selectivity. The high selectivity of certain novel ligands for the µ-opioid receptor over the δ- and κ-opioid receptors has been attributed to steric clashes that prevent the molecule from binding effectively to the latter two. ebi.ac.uk In a different system, analogues of the P2X7 receptor antagonist KN-62 showed a three-fold increase in antagonistic activity when the tyrosine moiety was substituted with 2,6-dimethyl groups, indicating that steric bulk in this region is well-tolerated and enhances potency. nih.gov

| Scaffold/Peptide | Analogue Modification | Key SAR Finding | Reference |

|---|---|---|---|

| Endomorphin-2 | Phe to 2'-Me-Phe | 6-fold increase in µ-opioid receptor affinity. | nih.govresearchgate.net |

| Endomorphin-2 | Phe to 2',6'-diMe-Phe (Dmp) | Further 5-fold increase in µ-opioid receptor affinity over 2'-Me-Phe. | nih.govresearchgate.net |

| P2X7 Antagonist | Tyr to 2,6-diMe-Tyr (Dmt) | 3-fold increase in antagonistic activity. | nih.gov |

| Opioid Ligand | Novel Scaffold | Steric hindrance provides selectivity for µ-opioid receptor over δ/κ. | ebi.ac.uk |

The electronic nature of the substituents on the aromatic ring can dramatically alter a molecule's pharmacological profile, sometimes in unexpected ways. A compelling example comes from the comparison of analogues where the Dmt residue in an opioid peptidomimetic was replaced with either 2',6'-difluoro-L-tyrosine (Dft) or native L-tyrosine (Tyr). nih.gov Despite the significant difference in the pKa of the phenolic hydroxyl group (with Dft being more acidic due to the electron-withdrawing fluorine atoms), the Dft and Tyr analogues often displayed similar pharmacological profiles. nih.gov Most strikingly, in one specific lead compound that was a potent and selective δ-opioid agonist, this substitution completely inverted the activity, turning the molecules into potent and selective δ-opioid antagonists. nih.gov This highlights that the electronic properties imparted by the ring substituents can be a critical switch for functional activity.

In studies of P2X7 receptor antagonists, replacing a methyl group with an electron-withdrawing nitro group on an arylsulfonyl moiety increased antagonistic potency. nih.gov This suggests that altering the electronic distribution within the molecule can enhance its ability to interact with the receptor in a way that blocks its activation.

Comparative Pharmacological Profiling with Other Unnatural Amino Acids (e.g., Mmt, Dft)

The unique pharmacological characteristics of this compound (a protected form of 2',6'-dimethyl-L-tyrosine, or Dmt) are often highlighted by comparing its effects to other unnatural amino acids when incorporated into bioactive peptides. researchgate.netnih.govnih.govresearchgate.net Key comparators include 2'-methyl-L-tyrosine (Mmt) and 2',6'-difluoro-L-tyrosine (Dft), which possess different steric and electronic properties. nih.govresearchgate.net

Research into synthetic opioid peptides has shown that the substitution of the native tyrosine or phenylalanine with Dmt often leads to a significant increase in bioactivity, affinity, and selectivity for opioid receptors. researchgate.netnih.govsemanticscholar.org The dimethyl substitution on the tyrosine ring is a critical factor in these enhanced pharmacological properties. researchgate.netnih.gov

A direct comparison has been made between Dmt and Mmt by incorporating them into a Nociceptin/orphanin FQ (N/OFQ) peptide fragment, N/OFQ(1-13)-NH₂. nih.govsemanticscholar.org Mmt was investigated as it provides an intermediate steric hindrance between the native tyrosine and the bulkier Dmt. nih.govsemanticscholar.org In a calcium mobilization assay using cells expressing the human NOP receptor, the peptide containing Mmt, [Mmt¹]N/OFQ(1-13)-NH₂, was found to be significantly more potent than the Dmt-containing analogue, [Dmt¹]N/OFQ(1-13)-NH₂. nih.govsemanticscholar.org The Mmt-substituted peptide was approximately 10-fold more potent than the Dmt version and showed potency similar to the native N/OFQ peptide and its parent fragment. semanticscholar.org

Conversely, a comparative study involving Dmt and Dft in other opioid peptides indicated that analogues containing Dft or the natural tyrosine (Tyr) tended to have similar pharmacological profiles. researchgate.net The replacement of Tyr with Dmt, however, resulted in more substantial changes in biological activity, highlighting the significant impact of the dimethyl group compared to the difluoro substitution. researchgate.net

The following table summarizes the pharmacological data from the comparative study of N/OFQ peptide analogues on the human NOP receptor.

Comparative Activity of Unnatural Amino Acid-Substituted N/OFQ Peptides at the NOP Receptor

| Compound | pEC₅₀ | Potency Relative to [Dmt¹]N/OFQ(1-13)-NH₂ |

|---|---|---|

| N/OFQ | 9.56 | ~16.2-fold more potent |

| N/OFQ(1-13)-NH₂ | 9.82 | ~29.5-fold more potent |

| [Dmt¹]N/OFQ(1-13)-NH₂ | 8.35 | - |

| [Mmt¹]N/OFQ(1-13)-NH₂ | 9.47 | ~13.2-fold more potent |

pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ value indicates greater potency. Data sourced from a calcium mobilization assay. nih.govsemanticscholar.org

Future Directions and Emerging Research Areas

Development of Novel Therapeutic Agents and Drug Candidates

N-Boc-2,6-Dimethyl-L-tyrosine is a critical building block in the synthesis of modified peptides and peptidomimetics, leading to the development of new drug candidates with enhanced properties. chemimpex.com Its incorporation into peptide sequences can significantly improve stability, bioactivity, and pharmacokinetic profiles. chemimpex.com

A primary area of focus has been in the field of opioid receptor ligands. The unnatural amino acid 2′,6′-dimethyl-l-tyrosine (Dmt) is widely used in the development of synthetic opioids. nih.govnih.gov When substituted for the N-terminal tyrosine residue in opioid peptides, Dmt often leads to superior potency and increased affinity, particularly for the mu-opioid receptor (MOR). nih.govresearchgate.net This has made it a key component in potent and efficacious analgesics in preclinical studies. nih.gov Furthermore, Dmt is a crucial element of the Dmt-Tic pharmacophore, a known delta-opioid receptor (DOR) antagonist. nih.gov A notable example of its therapeutic application is its role as a building block in the synthesis of Eluxadoline, a mixed mu-delta opioid ligand approved for treating irritable bowel syndrome. nih.gov

Researchers are also exploring derivatives of Dmt to fine-tune pharmacological profiles. For instance, replacing the dimethyl groups with chloro-substituents has been shown to maintain high MOR affinity while providing greater selectivity over DOR and kappa-opioid receptors (KOR). nih.gov Beyond pain and gastrointestinal disorders, peptides containing Dmt have demonstrated antioxidant properties, suggesting potential applications in mitigating oxidative stress. nih.gov The ability of this amino acid to mimic natural tyrosine while offering distinct steric properties opens avenues for exploring novel therapeutic pathways and receptor interactions. chemimpex.com

Therapeutic Applications of 2',6'-Dimethyl-L-tyrosine (Dmt) Containing Compounds| Therapeutic Area | Mechanism/Target | Observed Effect | Reference |

|---|---|---|---|

| Analgesia | Mu-Opioid Receptor (MOR) Agonism | Increased potency and affinity compared to natural tyrosine-containing peptides. | nih.govresearchgate.net |

| Gastrointestinal Disorders | Mixed MOR Agonism / DOR Antagonism | Used in Eluxadoline for irritable bowel syndrome treatment. | nih.gov |

| Opioid Receptor Modulation | Delta-Opioid Receptor (DOR) Antagonism | Key component of the Dmt-Tic antagonist pharmacophore. | nih.gov |

| Oxidative Stress | Antioxidant Properties | Dmt-conjugated peptides help mitigate oxidative stress. | nih.gov |

Advanced Synthetic Strategies for Industrial Scale Production and Efficiency

Despite its utility, the widespread application of this compound has been hampered by its difficult and costly synthesis. nih.govnih.gov Consequently, a significant area of research is dedicated to developing more efficient, scalable, and economical synthetic routes. Traditional methods can be complex, limiting the availability of this important unnatural amino acid for large-scale production.

Comparison of Synthetic Strategies for 2',6'-Dimethyl-L-tyrosine| Synthetic Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Negishi Coupling | Key C-C bond formation via cross-coupling reaction. | Rapid and convenient three-step synthesis. | nih.govnih.gov |

| Chiral Ni Complex Mediation | Stereoselective coupling of a Schiff base with a chloromethyl phenol (B47542) derivative. | Economical, practical, and reproducible; uses cheap starting materials. | njmu.edu.cn |

| Palladium-Catalyzed C-H Functionalization | Direct ortho-dimethylation of a tyrosine derivative. | Represents a general method for preparing the target building block. | researchgate.net |

| Asymmetric Hydrogenation | Hydrogenation of a dehydroaminoacid precursor with a highly active catalyst. | Allows for a significant reduction in catalyst loading. | researchgate.net |

Exploration of New Biological Targets and Mechanistic Pathways

While the impact of this compound on opioid receptor modulation is well-documented, future research is aimed at exploring its effects on other biological targets and elucidating the underlying mechanistic pathways. Its structural similarity to natural amino acids allows it to interact with various biological systems, while its unique steric properties can lead to novel modes of action. chemimpex.com

The primary known targets are the opioid receptors, where the dimethyl substitution significantly alters ligand binding and activity, often enhancing MOR affinity and potency. nih.govnih.gov However, the potential applications extend beyond this receptor family. The compound's ability to serve as a constrained tyrosine mimetic makes it a valuable tool for probing receptor-ligand interactions and enzyme activity where tyrosine recognition is a key event. chemimpex.com By systematically incorporating this unnatural amino acid into bioactive peptides, researchers can investigate how steric bulk in this specific position influences binding affinity, selectivity, and functional activity at a wide range of receptors and enzymes. This exploration could uncover new therapeutic pathways and lead to the development of highly selective modulators for previously underexplored targets. chemimpex.com

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The development of more efficient synthetic routes for this compound and its derivatives is a critical enabler for its integration into modern drug discovery platforms like combinatorial chemistry and high-throughput screening (HTS). These technologies rely on the rapid synthesis and testing of large libraries of compounds to identify new lead structures.

As a unique and valuable building block, this compound can be incorporated into peptide and small-molecule libraries to expand their chemical diversity. chemimpex.com The synthesis of various analogues, such as those with different substitutions on the aromatic ring, allows for the creation of focused libraries designed to probe structure-activity relationships (SAR) for specific biological targets. nih.gov These libraries can then be subjected to HTS assays to rapidly screen for compounds with desired biological activity. This approach accelerates the "bench to bedside" process by efficiently identifying lead compounds that can be further optimized for potency, selectivity, and drug-like properties. utah.edu The use of such sterically hindered amino acids in combinatorial libraries is a powerful strategy for discovering novel ligands for a multitude of biological targets. nih.govacs.org

Q & A

How can researchers optimize the coupling efficiency of N-Boc-2,6-Dimethyl-L-tyrosine in peptide synthesis?

Basic Research Question

Coupling efficiency depends on reagent selection and solvent compatibility. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in dimethylformamide (DMF) is a robust method for activating carboxyl groups of protected tyrosine derivatives. For example, BOP-mediated coupling of N-Boc-O-(2,6-Dichlorobenzyl)-L-tyrosine with amines achieved >95% yield under inert conditions . To optimize:

- Use a 1:1 molar ratio of carboxyl component to amine.

- Maintain reaction temperatures between 0–25°C to minimize side reactions.

- Monitor completion via TLC or HPLC (e.g., >95.0% purity criteria as in catalog entries) .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are essential:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97.0% as per catalog standards) and resolve impurities from incomplete protection or dimethylation .

- NMR : Confirm Boc-group integrity (¹H NMR: tert-butyl protons at ~1.4 ppm) and dimethyl substitution (aromatic protons at ~6.8–7.2 ppm). Compare with spectral data for structurally similar compounds like N-Boc-O-benzyl-L-tyrosine .

How does the Boc protecting group influence the stability of this compound under acidic conditions?

Advanced Research Question

The Boc group is acid-labile, enabling selective deprotection. However, the 2,6-dimethyl substituents on tyrosine may sterically hinder acid accessibility. Methodological considerations:

- Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v) for 30–60 minutes at 0°C to cleave Boc without degrading the dimethyltyrosine core .

- Monitor deprotection kinetics via LC-MS to detect premature cleavage or side products (e.g., tert-butyl cations). Compare with Boc removal rates in N-Boc-L-tyrosine derivatives .

What role does this compound play in enhancing opioid peptide bioactivity?

Advanced Research Question

The 2,6-dimethyl-L-tyrosine (Dmt) moiety increases μ-opioid receptor affinity by ~100-fold compared to unmodified tyrosine. To design bioactive peptides:

- Incorporate Dmt at position 1 of tetrapeptides (e.g., Dmt¹-DALDA analogs) using solid-phase synthesis.

- Assess receptor binding via competitive displacement assays (e.g., vs. [³H]-DAMGO) and functional activity in cAMP inhibition assays .

- Note: Boc protection prevents undesired side reactions during peptide elongation .

How can researchers mitigate racemization during solid-phase synthesis of peptides containing this compound?

Advanced Research Question

Racemization risk is elevated in sterically hindered residues like Dmt. Strategies include:

- Use low-basicity coupling agents (e.g., HOBt/DIC instead of BOP) to minimize base-induced epimerization.

- Employ Fmoc/t-Bu SPPS protocols with pre-activated esters (e.g., OxymaPure/COMU) at 4°C.

- Verify chiral integrity via chiral HPLC or circular dichroism after cleavage from resin .

What methodologies are effective for resolving synthetic impurities in this compound?

Advanced Research Question

Common impurities include incomplete dimethylation or Boc-deprotection byproducts. Resolution approaches:

- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) for Boc-protected intermediates.

- Mass-directed preparative HPLC : Isolate impurities >0.5% abundance (e.g., unreacted tyrosine analogs) using C18 columns and acetonitrile/water gradients .

- Crystallization : Recrystallize from ethanol/water (1:3) to remove hydrophilic contaminants, as demonstrated for N-Boc-L-tyrosine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.